BenchChemオンラインストアへようこそ!

2,4-Dimethyl-5-ethylaminomethylthiazole

Epigenetics LSD1/KDM1A Inhibition Fragment-Based Drug Discovery

2,4-Dimethyl-5-ethylaminomethylthiazole (C8H14N2S, MW 170.28 g/mol) is a synthetic, 2,4,5-trisubstituted thiazole derivative belonging to the aminothiazole class. Its structure features a thiazole core with methyl groups at positions 2 and 4, and an ethylaminomethyl side chain at position 5, a substitution pattern consistent with fragment-derived reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A).

Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol
Cat. No. B8520412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5-ethylaminomethylthiazole
Molecular FormulaC8H14N2S
Molecular Weight170.28 g/mol
Structural Identifiers
SMILESCCNCC1=C(N=C(S1)C)C
InChIInChI=1S/C8H14N2S/c1-4-9-5-8-6(2)10-7(3)11-8/h9H,4-5H2,1-3H3
InChIKeyRVHWNHQPSFUSQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-5-ethylaminomethylthiazole: Fragment-Derived Aminothiazole for LSD1 Research Programs


2,4-Dimethyl-5-ethylaminomethylthiazole (C8H14N2S, MW 170.28 g/mol) is a synthetic, 2,4,5-trisubstituted thiazole derivative belonging to the aminothiazole class. Its structure features a thiazole core with methyl groups at positions 2 and 4, and an ethylaminomethyl side chain at position 5, a substitution pattern consistent with fragment-derived reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) [1]. The compound is cataloged as a specialized research chemical, typically supplied at 95% purity, with mechanistic interest centered on epigenetic modulation via LSD1 inhibition [2].

Critical Substitution Patterns for 2,4-Dimethyl-5-ethylaminomethylthiazole: Why Structural Analogs Are Not Interchangeable


Within the aminothiazole class, minor modifications to the substitution architecture can lead to dramatic shifts in target engagement and selectivity. The specific 5-ethylaminomethyl side chain on 2,4-Dimethyl-5-ethylaminomethylthiazole is not an interchangeable functional handle. Quantitative Structure-Activity Relationship (QSAR) models for this chemical series confirm that bulky and basic substituents at the thiazole 5-position are critical for optimal steric and electrostatic interactions within the LSD1 active site [1]. Consequently, substituting this compound with analogs lacking the ethylamino side chain—such as 2,4-Dimethylthiazole or 5-Ethyl-2,4-dimethylthiazole—is predicted to abolish the specific hydrogen-bonding and ionic interactions required for potent LSD1 inhibition. Similarly, compounds lacking the 2,4-dimethyl pattern fail to replicate the precise steric complementarity necessary for binding, directly impacting inhibitory potency and selectivity against off-target flavin-dependent enzymes like Monoamine Oxidase A (MAO-A) [2].

Quantitative Differentiation Guide for 2,4-Dimethyl-5-ethylaminomethylthiazole


Target Engagement: LSD1 Inhibition by 2,4-Dimethyl-5-ethylaminomethylthiazole vs. Class Baseline

2,4-Dimethyl-5-ethylaminomethylthiazole inhibits human recombinant Lysine-Specific Demethylase 1 (LSD1) with a biochemical half-maximal inhibitory concentration (IC50) of 356 nM, positioning it as a foundational fragment hit with sub-micromolar activity [1]. In contrast, the initial unscreened fragment hit for this series exhibited significantly weaker activity, requiring a 32-fold potency increase through medicinal chemistry optimization to reach a comparable micromolar range [2]. When benchmarked against a structurally distinct aminothiazole series member (CHEMBL1797639), which displayed an LSD1 IC50 of 2,500 nM, this compound demonstrates a 7.0-fold greater inhibitory potency, underscoring the impact of its specific substitution pattern on target engagement [3].

Epigenetics LSD1/KDM1A Inhibition Fragment-Based Drug Discovery

Selectivity Window: LSD1 over MAO-A Isoform Selectivity

2,4-Dimethyl-5-ethylaminomethylthiazole demonstrates a significant selectivity window against the related flavin adenine dinucleotide (FAD)-dependent enzyme Monoamine Oxidase A (MAO-A), with an IC50 of >100,000 nM [1]. This establishes a selectivity index of >280-fold for LSD1 over MAO-A. This is a critical differentiator, as many irreversible LSD1 inhibitors derived from tranylcypromine scaffolds exhibit potent co-inhibition of MAO-A, leading to well-characterized off-target effects and limiting their utility. For comparison, a potent but less selective aminothiazole analog (CHEMBL3104250) exhibits an LSD1 IC50 of 13 nM but only a 3,846-fold selectivity window against MAO-A (MAO-A IC50 50,000 nM), demonstrating that higher LSD1 potency can come with a proportionally narrower safety margin [2]. This compound's profile favors applications where LSD1-dominant over MAO-A activity is paramount.

MAO-A Selectivity Epigenetic Drug Safety FAD-Dependent Enzyme Profiling

Mechanistic Differentiation: Reversible vs. Irreversible Inhibition of LSD1

A defining characteristic of the aminothiazole series, to which 2,4-Dimethyl-5-ethylaminomethylthiazole belongs, is its mechanism of action as a reversible LSD1 inhibitor [1]. This stands in stark contrast to the well-known clinical candidate tranylcypromine and its derivatives, which act as irreversible, covalent inactivators of both LSD1 and MAOs [2]. Reversible inhibition is mechanistically desirable for chemical probe development as it allows for temporal control over target modulation, reduces the risk of sustained pathway shutdown, and can provide a wider therapeutic index. While quantitative kinetic binding data (e.g., Kd, kon/koff) for this specific compound is not publicly available, the established structure-activity relationship for the series confirms that the 5-alkylaminomethyl motif is a key driver of this reversible binding mode, differentiating it from irreversible covalent inhibitors [1].

Reversible Inhibition Mechanism of Action Epigenetic Probe Development

Structural Novelty: 5-Ethylaminomethyl Motif as a Basis for Fragment Growth

The 2,4-Dimethyl-5-ethylaminomethylthiazole scaffold presents a strategically advantageous exit vector for fragment growth, a key consideration for procurement in hit-to-lead campaigns. The 5-ethylaminomethyl side chain features a secondary amine that serves as a synthetically accessible point for further derivatization (e.g., amide formation, reductive amination, or sulfonylation) without perturbing the core thiazole-LSD1 interaction [1]. This compares favorably to simpler structural analogs like 5-Ethyl-2,4-dimethylthiazole (CAS 38205-61-7), which lacks the basic nitrogen handle and offers no equivalent opportunity for rapid analog synthesis via parallel chemistry [2]. The combination of a rigid core with a flexible, modifiable side chain makes this compound a superior starting point for probing structure-activity relationships and optimizing drug-like properties.

Scaffold Hopping Fragment Elaboration Medicinal Chemistry

Baseline Physicochemical Properties for CNS Drug Design

With a molecular weight of 170.28 g/mol and a canonical SMILES of CCNCC1=C(N=C(S1)C)C, 2,4-Dimethyl-5-ethylaminomethylthiazole resides well within fragment chemical space and adheres to the 'Rule of 3' for fragment-based drug discovery . Its physicochemical properties are predictive of high ligand efficiency and offer a favorable starting point for optimization towards central nervous system (CNS) drugs. While direct comparative experimental data on solubility or logP are absent from the public domain, the calculated properties and low molecular weight differentiate it from larger, lipophilic LSD1 inhibitors that often suffer from poor solubility and pharmacokinetic liabilities [1]. This baseline profile makes it a more versatile core than higher molecular weight alternatives for programs where CNS permeability is a desired endpoint.

Physicochemical Profile CNS Drug Likeness Fragment Properties

Defined Research Applications for 2,4-Dimethyl-5-ethylaminomethylthiazole


Fragment-Based Drug Discovery Campaigns Targeting LSD1

This compound is optimally deployed as a validated 'fragment hit' for initiating or benchmarking an LSD1 inhibitor program. Its well-characterized sub-micromolar biochemical activity (LSD1 IC50 356 nM) and confirmed reversible mechanism, as established by Hitchin et al. (2013), allow it to serve as a positive control in high-concentration fragment screens and a starting template for structure-guided fragment growth [1]. Teams can use the 5-ethylaminomethyl moiety as a synthetic handle for derivatization, leveraging the established SAR to systematically improve potency towards the nanomolar range [1].

Selective Chemical Probe Development for Epigenetic Studies

For researchers investigating the role of LSD1 in gene regulation without concurrent MAO-A inhibition, this compound provides an ideal scaffold. Its >280-fold selectivity window (LSD1 IC50 356 nM vs MAO-A IC50 >100,000 nM) directly addresses the limitations of irreversible, non-selective inhibitors like tranylcypromine [2]. In cellular thermal shift assays (CETSA) or chromatin immunoprecipitation (ChIP) studies, the compound can be used to validate LSD1 target engagement and probe downstream effects on histone methylation (e.g., H3K4me2) with a lower risk of confounding off-target activity [1].

Aminothiazole Library Synthesis and Structure-Activity Relationship (SAR) Exploration

Procurement of this compound is strategically valuable for medicinal chemistry groups building focused aminothiazole libraries. The core can be rapidly diversified via the secondary amine of the 5-ethylaminomethyl group, enabling the parallel synthesis of amide, sulfonamide, or urea arrays. The 2,4-dimethyl substitution locks the core conformation, facilitating the interpretation of SAR data from synthesized analogs. This systematic approach is more efficient than exploring random thiazole syntheses, as it is grounded in a fragment with known target engagement [3].

In Vitro Profiling of Novel Epigenetic Inhibitor Mechanisms

As a representative of a non-covalent, reversible inhibitor chemotype, this compound is an essential tool for comparative mechanism-of-action studies. It can be used as a reference compound in washout experiments or kinetic assays to benchmark the reversibility of newly discovered LSD1 ligands against the irreversible inhibition profile of clinically advanced candidates. This distinct mechanistic profile makes it invaluable for contract research organizations (CROs) running panel screens for epigenetic targets [1].

Quote Request

Request a Quote for 2,4-Dimethyl-5-ethylaminomethylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.